PEG4 Linker Length Provides Optimal Degradation Efficiency
The tetra‑ethylene glycol (PEG4) linker in (S,R,S)‑AHPC‑PEG4‑N3 spans a critical distance of approximately 15–20 Å, which coincides with the optimal inter‑ligand spacing required to form a stable ternary complex between VHL E3 ligase and a target protein [1]. In systematic structure‑activity relationship (SAR) studies of PROTACs targeting GSPT1, compounds containing a PEG4 linker achieved maximal degradation (Dmax ≈ 85–90%) at sub‑micromolar concentrations, whereas the PEG2 analog exhibited negligible degradation (<10%) and the PEG6 variant showed reduced potency (DC50 shifted >2‑fold) due to excessive conformational entropy [2]. This phenomenon is not limited to a single target; a separate meta‑analysis of VHL‑recruiting PROTACs revealed that PEG4 linkers consistently produce the highest degradation efficiency (median Dmax = 91%, n = 24) compared to PEG2 (median Dmax = 42%) and PEG6 (median Dmax = 68%) across diverse protein targets [3]. Selecting (S,R,S)‑AHPC‑PEG4‑N3 therefore obviates the need for empirical linker‑length screening, directly providing the empirically validated optimal geometry.
| Evidence Dimension | Protein degradation efficiency (Dmax) as a function of PEG linker length |
|---|---|
| Target Compound Data | Median Dmax = 91% (PEG4-containing PROTACs, n = 24) |
| Comparator Or Baseline | PEG2: median Dmax = 42%; PEG6: median Dmax = 68% |
| Quantified Difference | PEG4 yields +49% degradation vs. PEG2 and +23% vs. PEG6 |
| Conditions | Meta‑analysis of published VHL‑recruiting PROTAC cellular degradation assays |
Why This Matters
This pre‑validated linker length eliminates the need for costly and time‑consuming SAR campaigns, enabling faster progression to in vivo proof‑of‑concept studies.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
- [2] Goujon R, et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem, 279, 116980. View Source
- [3] Setia N, et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Eur J Med Chem, 265, 116041. View Source
